molecular formula C8H11F3O B13726947 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B13726947
M. Wt: 180.17 g/mol
InChI Key: QDSWYZPZBZHRHZ-UHFFFAOYSA-N
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Description

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is an organic compound with the molecular formula C8H11F3O It is characterized by the presence of two cyclopropyl groups and a trifluoromethyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol .

Scientific Research Applications

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to various biochemical effects. The compound may inhibit specific enzymes or modulate receptor activity, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dicyclopropyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties.

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

1,1-dicyclopropyl-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12,5-1-2-5)6-3-4-6/h5-6,12H,1-4H2

InChI Key

QDSWYZPZBZHRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C(F)(F)F)O

Origin of Product

United States

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